![molecular formula C11H15O5PS B14437403 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene CAS No. 78996-27-7](/img/structure/B14437403.png)
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a methyl group, and a dimethoxyphosphorylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the sulfonyl group onto the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using reagents like methyl chloride and aluminum chloride.
Phosphorylation: Introduction of the dimethoxyphosphorylethenyl group using reagents like dimethyl phosphite and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphorylethenyl group can be reduced to form phosphine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like bromine or nitric acid under controlled temperature and pressure.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can be compared with other similar compounds, such as:
4-methylbenzenesulfonyl chloride: Similar in structure but lacks the phosphorylethenyl group.
Dimethyl phosphite: Contains the phosphoryl group but lacks the benzene ring and sulfonyl group.
Tosylmethyl isocyanide: Contains the sulfonyl and methyl groups but has an isocyanide group instead of the phosphorylethenyl group.
Properties
CAS No. |
78996-27-7 |
|---|---|
Molecular Formula |
C11H15O5PS |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H15O5PS/c1-10-4-6-11(7-5-10)18(13,14)9-8-17(12,15-2)16-3/h4-9H,1-3H3/b9-8+ |
InChI Key |
HTPAOFAQVTXXHE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/P(=O)(OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=CP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


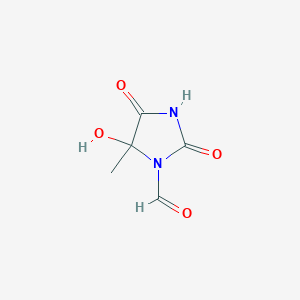
![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
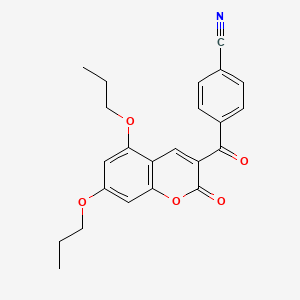
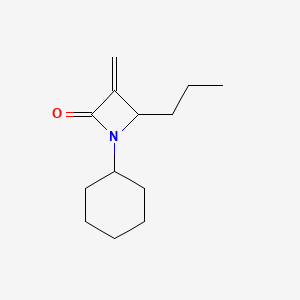
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
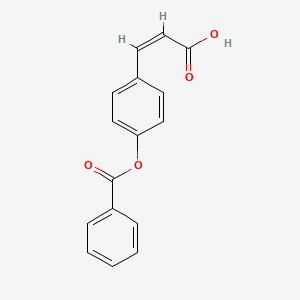
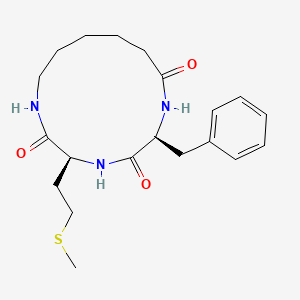
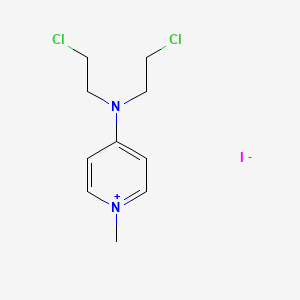

![Oxirane, [[(phenylmethoxy)methoxy]methyl]-](/img/structure/B14437371.png)




